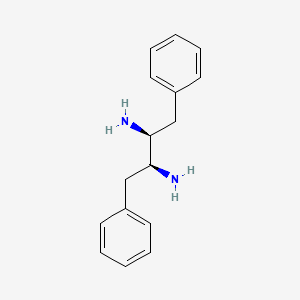
(2S,3S)-1,4-diphenylbutane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-1,4-diphenylbutane-2,3-diamine is a chiral diamine compound characterized by the presence of two phenyl groups attached to a butane backbone with two amine groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,4-diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diols. One common method is the asymmetric reduction of 1,4-diphenylbutane-2,3-dione using chiral catalysts or reducing agents. For example, the use of chiral borane complexes or oxazaborolidine catalysts can yield the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or chemoenzymatic processes to achieve high selectivity and yield. These methods often employ engineered enzymes or microbial systems to catalyze the reduction of diketones or diols under mild conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or quinones.
Reduction: Further reduction can yield amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides or aldehydes are used in substitution reactions to form amides or imines.
Major Products
The major products formed from these reactions include diketones, quinones, amides, imines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-1,4-diphenylbutane-2,3-diamine is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.
Biology
The compound is studied for its potential biological activity, including its role as a building block for biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and chiral recognition.
Medicine
In medicine, this compound derivatives are explored for their therapeutic potential. They may act as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials requiring chiral diamine components. Its applications extend to the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S)-1,4-diphenylbutane-2,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, facilitating or inhibiting biochemical reactions. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,4-diphenylbutane-2,3-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1,4-diphenylbutane-2,3-dione: The diketone precursor used in the synthesis of the diamine.
1,4-diphenylbutane-2,3-diol: The diol intermediate in the reduction process.
Uniqueness
(2S,3S)-1,4-diphenylbutane-2,3-diamine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric synthesis sets it apart from other similar compounds, making it valuable in the production of enantiomerically pure substances.
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(2S,3S)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2/t15-,16-/m0/s1 |
InChI Key |
MAJWDNIRYJWIQU-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)
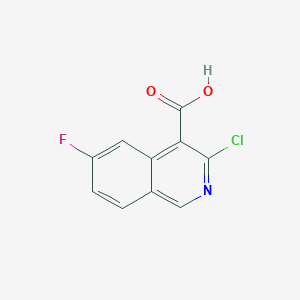
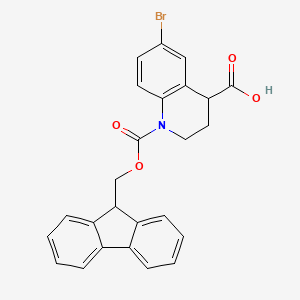
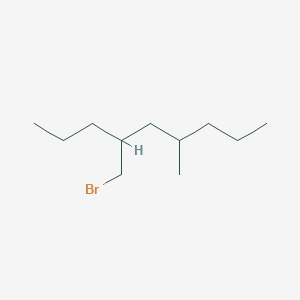
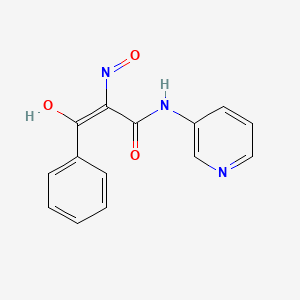
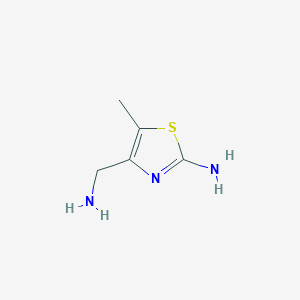

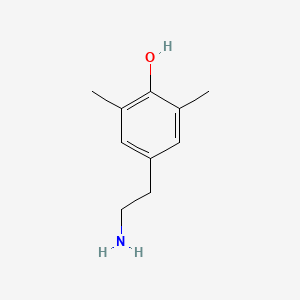
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
![[(7R,8R,9S,10R,13S,14S,17S)-7-(9-bromononyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15329470.png)

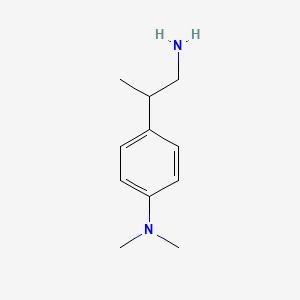
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
